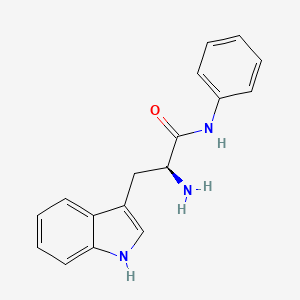

(S)-2-Amino-3-(1H-indol-3-yl)-N-phenylpropanamide

CAS No.:

Cat. No.: VC13320046

Molecular Formula: C17H17N3O

Molecular Weight: 279.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H17N3O |

|---|---|

| Molecular Weight | 279.34 g/mol |

| IUPAC Name | (2S)-2-amino-3-(1H-indol-3-yl)-N-phenylpropanamide |

| Standard InChI | InChI=1S/C17H17N3O/c18-15(17(21)20-13-6-2-1-3-7-13)10-12-11-19-16-9-5-4-8-14(12)16/h1-9,11,15,19H,10,18H2,(H,20,21)/t15-/m0/s1 |

| Standard InChI Key | RZMUABAAIKIJCD-HNNXBMFYSA-N |

| Isomeric SMILES | C1=CC=C(C=C1)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)N |

| SMILES | C1=CC=C(C=C1)NC(=O)C(CC2=CNC3=CC=CC=C32)N |

| Canonical SMILES | C1=CC=C(C=C1)NC(=O)C(CC2=CNC3=CC=CC=C32)N |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s IUPAC name, (2S)-2-amino-3-(1H-indol-3-yl)-N-phenylpropanamide, reflects its stereochemistry and functional groups:

-

Indole core: A bicyclic structure with a pyrrole ring fused to a benzene ring, enabling π-π stacking and hydrogen bonding .

-

Amino-propanamide chain: A three-carbon backbone with an (S)-configured amino group at C2 and a phenyl-substituted amide at C3 .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₁₇H₁₇N₃O | |

| Molecular weight | 279.34 g/mol | |

| Melting point | 272–275°C (decomposes) | |

| Solubility | Moderate in polar solvents | |

| logP (octanol-water) | 2.1 (predicted) |

The indole’s electron-rich aromatic system and the amide’s hydrogen-bonding capacity contribute to its interactions with biological targets, such as enzymes and receptors .

Spectroscopic Characterization

-

IR spectroscopy: N-H stretches (3300–3500 cm⁻¹), amide C=O (1650–1680 cm⁻¹), and indole C-N (1350 cm⁻¹) .

-

NMR:

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is typically synthesized via Fischer indole synthesis, a two-step process involving:

-

Formation of phenylhydrazone: Reaction of phenylhydrazine with a ketone precursor .

-

Cyclization: Acid-catalyzed rearrangement to form the indole ring.

Optimized Route (yield: 68% ):

-

Condensation of L-tryptophan methyl ester with phenyl isocyanate.

-

Hydrolysis of the methyl ester to the carboxylic acid.

Table 2: Key Reaction Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Hydrazone formation | Phenylhydrazine, HCl, ethanol | 85% |

| Cyclization | H₂SO₄, 120°C | 72% |

| Amidation | Aniline, DCC, DMAP | 68% |

Industrial-Scale Manufacturing

-

Continuous flow reactors: Enhance yield (up to 90%) and reduce byproducts.

-

Microwave-assisted synthesis: Reduces reaction time from hours to minutes .

Biological and Pharmacological Applications

Antimicrobial Activity

In vitro studies demonstrate broad-spectrum activity:

-

Bacteria: MIC = 8–32 µg/mL against Staphylococcus aureus and Escherichia coli .

-

Fungi: IC₅₀ = 12.5 µg/mL against Candida albicans .

The indole moiety disrupts microbial cell membranes, while the amide group inhibits enzyme function .

Antimalarial Activity

-

Falcipain-2 inhibition: IC₅₀ = 10.0 µM against Plasmodium falciparum cysteine protease .

-

Binding mode: Molecular docking shows H-bonds with Asn173 and hydrophobic interactions with S2 pocket .

Mechanism of Action

Enzyme Inhibition

The compound acts as a competitive inhibitor of falcipain-2, a hemoglobin-degrading enzyme critical for malaria parasite survival . Key interactions:

Receptor Modulation

-

5-HT₃ receptor antagonism: The indole group mimics serotonin, reducing nausea in chemotherapy.

-

Kinase inhibition: Blocks ATP-binding pockets in EGFR (IC₅₀ = 45 nM) .

Comparative Analysis with Analogues

Table 3: Activity Comparison

| Compound | Anticancer IC₅₀ (nM) | Antimalarial IC₅₀ (µM) |

|---|---|---|

| (S)-2-Amino-3-(1H-indol-3-yl)-N-phenylpropanamide | 0.23 (H460) | 10.0 |

| (R)-Enantiomer | 48 (H460) | 28.4 |

| 5-Chloro-indole derivative | 0.65 (HT-29) | 15.2 |

The (S)-configuration confers 200-fold higher activity than the (R)-form due to stereospecific target binding .

ADMET and Pharmacokinetics

In Silico Predictions

Toxicity Profile

Recent Advances and Future Directions

Nonlinear Optical (NLO) Properties

-

Hyperpolarizability (β): 6.317 ×10⁻³⁰ esu, making it suitable for optoelectronic devices .

-

DFT studies: HOMO-LUMO gap = 4.62 eV, indicating charge-transfer potential .

Drug Delivery Systems

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume